[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide
Description
[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide is an organosulfur compound characterized by a methanimidamide core linked to a 2-phenylpropylsulfanyl group and stabilized by a hydrobromide counterion. Key properties include:
- Molecular Formula: Not explicitly provided in evidence, but structurally analogous compounds (e.g., [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide) suggest a molecular weight range of 250–350 g/mol.
- Stability: Like related hydrobromide salts, it likely requires storage at 2–8°C to maintain purity (>95%) .
- Reactivity: The sulfanyl group participates in nucleophilic substitutions, while the imidamide moiety enables acid-base interactions and binding to biological targets .
Properties
IUPAC Name |
2-phenylpropyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S.BrH/c1-8(7-13-10(11)12)9-5-3-2-4-6-9;/h2-6,8H,7H2,1H3,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEWJZXLFFYLNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC(=N)N)C1=CC=CC=C1.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 2-phenylpropyl mercaptan with methanimidamide in the presence of hydrobromic acid. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and continuous flow systems can enhance the production rate and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthetic Routes
The synthesis can be optimized for high yield and purity through controlled temperature and pH conditions. Industrial methods may utilize automated reactors for efficiency.
Chemistry
[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide serves as a reagent in organic synthesis. It is particularly useful as an intermediate in the preparation of other compounds, facilitating various chemical reactions such as oxidation, reduction, and substitution.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Converts to sulfoxides or sulfones | Hydrogen peroxide, m-chloroperbenzoic acid |
| Reduction | Forms thiol or amine derivatives | Lithium aluminum hydride, sodium borohydride |
| Substitution | Replaces sulfanyl group with other functional groups | Sodium azide, potassium cyanide |
Biology
The compound has been investigated for its potential biological activity, particularly its interactions with biomolecules. Preliminary studies suggest that it may inhibit specific enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties.
Antibacterial Activity : The minimum inhibitory concentration (MIC) values have shown significant activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.
Medicine
Research is ongoing to explore the therapeutic potential of this compound in treating various medical conditions. Its unique structure suggests possible interactions with biological targets that could lead to new drug developments.
Potential Therapeutic Areas :
- Antimicrobial agents
- Anticancer therapies
- Enzyme inhibitors for metabolic disorders
Case Study 1: Antibacterial Efficacy
A study demonstrated that this compound exhibited an MIC value of 5 µM against MRSA strains, indicating its potential as a novel antibacterial agent.
Case Study 2: Anticancer Properties
In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest. Further research is needed to explore its efficacy in vivo.
Mechanism of Action
The mechanism of action of [(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Sulfanyl-Methanimidamide Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity: Bulky aromatic groups (e.g., diphenylmethyl, phenoxypropyl) significantly increase lipophilicity, enhancing blood-brain barrier (BBB) penetration for neuroactive applications . Halogenated derivatives (e.g., 4-iodophenyl, 3-chloro-2-fluorophenyl) exhibit higher molecular weights and altered solubility profiles. Bromide counterions generally improve aqueous solubility compared to chloride salts .
- Stability :
- Diphenylmethyl and halogenated analogs demonstrate superior thermal stability due to steric protection of the sulfanyl group .
Biological Activity
[(2-Phenylpropyl)sulfanyl]methanimidamide hydrobromide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, interactions, and therapeutic implications based on diverse sources.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfanyl group attached to a methanimidamide structure, with a phenylpropyl moiety contributing to its biological properties. The chemical formula can be represented as follows:
Research indicates that compounds similar to this compound often exhibit activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds with guanidinium or sulfanyl groups can inhibit specific enzymes, which may lead to antibacterial effects by disrupting bacterial cell wall synthesis or protein secretion pathways .
- Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways that regulate inflammation and immune responses .
Antibacterial Activity
The antibacterial potential of this compound has been explored in various studies:
- Minimum Inhibitory Concentration (MIC) : Preliminary studies suggest that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown MIC values ranging from 1.5 µM to 12.5 µM against resistant strains like MRSA .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties are linked to its ability to modulate immune responses:
- Cytokine Modulation : Studies indicate that derivatives can reduce the production of pro-inflammatory cytokines, thereby alleviating conditions like inflammatory bowel disease (IBD) in animal models .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical trials:
- Study on MRSA : A study demonstrated that the compound effectively inhibited MRSA growth in vitro, showcasing its potential as a new antibiotic agent .
- Inflammatory Bowel Disease Model : In SCID mouse models, treatment with the compound resulted in reduced inflammation markers and improved histological scores compared to controls, suggesting therapeutic benefits in IBD .
Data Table: Biological Activity Overview
| Activity Type | Target Pathogen/Condition | MIC (µM) | Effect Observed |
|---|---|---|---|
| Antibacterial | MRSA | 1.5 | Significant growth inhibition |
| Antibacterial | E. coli | 12.5 | Moderate growth inhibition |
| Anti-inflammatory | IBD (SCID Mouse Model) | N/A | Reduced inflammation markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
